2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with a suitable carboxylic acid derivative, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may modulate enzyme activity or receptor binding, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Tipepidine
- Tiquizium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its specific naphthamido and carboxamide functionalities, which confer distinct properties and applications .
Biological Activity
2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound involves the reaction of 2-naphthylamine derivatives with tetrahydrobenzo[b]thiophene-3-carboxylic acid. The process typically includes the formation of amide bonds, which is crucial for the biological activity of the resulting compounds. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown promising results against colorectal cancer cell lines (LoVo and HCT-116). The most active derivatives exhibited IC50 values significantly lower than standard treatments, indicating potent anticancer activity .
- Mechanism of Action : The compound acts primarily by inhibiting key metabolic enzymes such as PDK1 and LDHA. These enzymes are crucial for cancer cell survival and proliferation under hypoxic conditions. The inhibition leads to reduced energy metabolism in cancer cells, promoting apoptosis .
Antimicrobial Activity
The compound also displays notable antimicrobial properties against various pathogens:
- Activity Against Bacterial Strains : In vitro studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of the naphthamide moiety enhances its interaction with bacterial membranes .
- Comparative Efficacy : When compared to standard antibiotics, the compound showed superior efficacy in inhibiting bacterial growth at lower concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Colorectal Cancer Study : A study evaluated the cytotoxic effects of various tetrahydrobenzo[b]thiophene derivatives on LoVo and HCT-116 cells. The results highlighted that compounds with specific functional groups (like amino and nitrile) exhibited enhanced inhibitory effects on PDK1 and LDHA compared to others .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of synthesized compounds derived from tetrahydrobenzo[b]thiophene frameworks. The study found that modifications in the chemical structure significantly influenced antibacterial activity against resistant strains .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
N,6-dimethyl-2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-13-7-10-17-18(11-13)27-22(19(17)21(26)23-2)24-20(25)16-9-8-14-5-3-4-6-15(14)12-16/h3-6,8-9,12-13H,7,10-11H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNKKHPIQPVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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